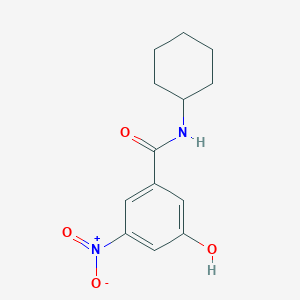
3-Hydroxy-5-nitro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-nitro-N-phenylbenzamide typically involves the nitration of N-phenylbenzamide followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-nitro-N-phenylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and gene expression . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitro-N-phenylbenzamide: Known for its role as a PPAR antagonist.
3-Hydroxy-4-nitro-N-phenylbenzamide: Similar structure but with different substitution patterns on the benzene ring.
3-Hydroxy-5-nitrobenzoic acid: Lacks the N-phenyl group but shares the hydroxyl and nitro substitutions.
Uniqueness
3-Hydroxy-5-nitro-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and nitro groups on the benzene ring, along with the N-phenyl substitution, makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-hydroxy-5-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12-7-9(6-11(8-12)15(18)19)13(17)14-10-4-2-1-3-5-10/h1-8,16H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBCNKITDVAGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Nitro-5-[(pyrrolidin-1-yl)carbonyl]phenol](/img/structure/B8034266.png)
![3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol](/img/structure/B8034282.png)


![6-[(Tert-butyldimethylsilyl)oxy]naphthalen-2-OL](/img/structure/B8034313.png)
![1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol](/img/structure/B8034316.png)


![5-[(Tert-butyldimethylsilyl)oxy]-2-fluoro-3-(trifluoromethyl)phenol](/img/structure/B8034329.png)
![4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B8034337.png)
